

using mass spectrometry to confirm ubiquitination with Conjugate 16 PROTACs

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Compound of Interest		
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Application Note: Using Mass Spectrometry to Confirm Target Ubiquitination by Conjugate 16 PROTACs

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Abstract

This application note provides a detailed protocol for confirming the mechanism of action of PROTACs (Proteolysis-Targeting Chimeras) by quantifying changes in protein ubiquitination using mass spectrometry. Specifically, it outlines the use of an affinity enrichment strategy for ubiquitin remnant peptides (K- ϵ -GG) followed by LC-MS/MS analysis. This powerful technique allows researchers to verify that a PROTAC, such as the hypothetical "Conjugate 16," is inducing ubiquitination of its intended target, a critical step in validating its function as a targeted protein degrader.

Introduction

Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules with two key components: one moiety binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. [1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4][5][6][7][8]







A crucial step in the development and validation of any PROTAC is to confirm its mechanism of action. While observing the degradation of the target protein is essential, demonstrating a corresponding increase in its ubiquitination provides direct evidence that the PROTAC is functioning as intended.[9][10] Mass spectrometry (MS)-based proteomics has become an indispensable tool for this purpose, offering the ability to identify and quantify thousands of ubiquitination events with high specificity and sensitivity.[10][11]

The most robust MS-based method for studying ubiquitination is the analysis of "ubiquitin remnant" peptides.[12] After digestion of a protein lysate with trypsin, a di-glycine (GG) remnant from ubiquitin remains covalently attached to the ε -amino group of the modified lysine residue on the substrate protein.[13][14] An antibody that specifically recognizes this K- ε -GG motif can be used to enrich these modified peptides from the complex mixture, allowing for in-depth analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][15][16] This application note details a comprehensive workflow for applying this technique to confirm target ubiquitination induced by a PROTAC.

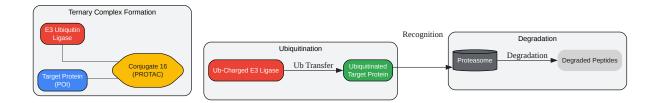
Principle of the Assay

The experimental workflow is based on the enrichment and quantification of K-ε-GG remnant peptides from cells treated with a PROTAC. Cells are cultured and treated with the PROTAC of interest (e.g., Conjugate 16) and appropriate controls. Following treatment, cells are lysed, and the proteins are digested with trypsin. The resulting peptide mixture is then subjected to immunoprecipitation using an antibody specific for the K-ε-GG remnant. The enriched ubiquitinated peptides are subsequently analyzed by LC-MS/MS. By comparing the abundance of specific ubiquitinated peptides from the target protein between treated and control samples, a direct assessment of PROTAC-induced ubiquitination can be made.[13][17]

PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein and an E3 ligase into a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.





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Caption: PROTAC-mediated protein degradation workflow.

Materials and Reagents

- Cell Lines: Appropriate cell line expressing the target of Conjugate 16.
- Cell Culture Reagents: DMEM, FBS, Penicillin-Streptomycin, PBS.
- PROTAC: Conjugate 16 (and a negative control, e.g., an inactive epimer).
- Proteasome Inhibitor (Optional): MG132 or Bortezomib.
- Lysis Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitors.
- Reduction/Alkylation: Dithiothreitol (DTT), Iodoacetamide (IAA).
- Digestion: Trypsin (MS-grade).
- Peptide Desalting: C18 StageTips or Sep-Pak cartridges.
- Ubiquitin Remnant Enrichment: PTMScan® Ubiquitin Remnant Motif (K-ε-GG) Kit (Cell Signaling Technology) or equivalent.



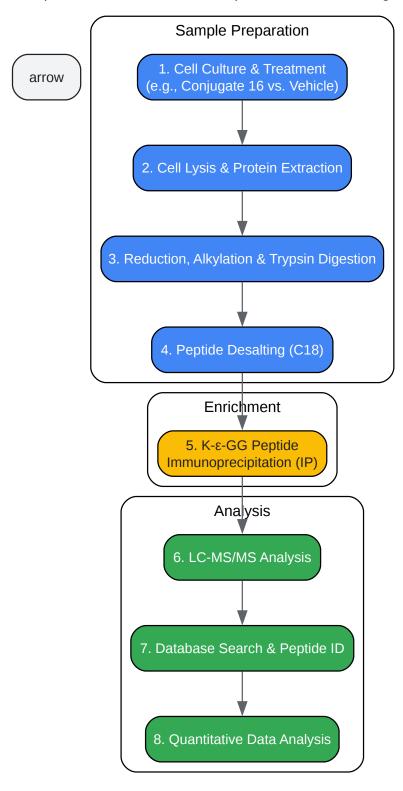
 LC-MS/MS System: A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Astral or Exploris) coupled to a nano-flow UHPLC system.[17]

Experimental Protocol

The following protocol provides a step-by-step guide for the ubiquitin remnant profiling experiment.



Experimental Workflow for Ubiquitin Remnant Profiling



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Caption: Mass spectrometry workflow for ubiquitination analysis.

Methodological & Application





- 1. Cell Culture and PROTAC Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with Conjugate 16 at the desired concentration (e.g., 100 nM) and for the appropriate time (e.g., 1, 4, 8 hours). Include a vehicle control (e.g., 0.1% DMSO). c. Optional: To maximize the detection of ubiquitinated species, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC treatment. d. Harvest cells by scraping in ice-cold PBS, centrifuge, and flash-freeze the cell pellets.
- 2. Cell Lysis and Protein Digestion: a. Resuspend cell pellets in urea lysis buffer. b. Sonicate the lysate to shear DNA and ensure complete lysis. c. Determine protein concentration using a BCA assay. d. Reduce proteins by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 55°C. e. Alkylate cysteines by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark. f. Dilute the urea concentration to < 2 M with 50 mM Tris-HCl. g. Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
- 3. Ubiquitin Remnant Peptide Enrichment: a. Acidify the peptide digest with trifluoroacetic acid (TFA) to a final concentration of 0.5%. b. Desalt the entire peptide mixture using a C18 StageTip or Sep-Pak cartridge. c. Lyophilize the desalted peptides. d. Perform the K-ε-GG peptide immunoprecipitation following the manufacturer's protocol (e.g., PTMScan® kit).[17] This typically involves incubating the peptides with the antibody-bead conjugate, washing the beads to remove non-specifically bound peptides, and eluting the enriched K-ε-GG peptides.
- 4. LC-MS/MS Analysis: a. Reconstitute the enriched peptides in a suitable buffer (e.g., 0.1% formic acid). b. Analyze the peptides using a nano-LC-MS/MS system. c. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. A typical DDA method would involve a high-resolution MS1 scan in the Orbitrap followed by MS2 scans of the most abundant precursor ions.

Data Analysis

- Database Search: Process the raw MS data using a search algorithm like MaxQuant,
 Sequest, or Mascot.[13] Search against a human protein database (e.g., UniProt/Swiss-Prot).
- Modifications: Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and



GlyGly on lysine (K) as variable modifications.

- Quantification: Use a label-free quantification (LFQ) algorithm, such as MaxLFQ within MaxQuant, to determine the intensity of each identified ubiquitinated peptide across all samples.[13]
- Statistical Analysis: Normalize the LFQ intensities. For each identified K-ε-GG site, calculate the fold change between the Conjugate 16-treated sample and the vehicle control. Perform a t-test to determine the statistical significance of the change.

Results and Data Presentation

The primary result of this experiment is the identification and quantification of ubiquitination sites that are significantly upregulated upon treatment with Conjugate 16. The data should clearly show a dose- and time-dependent increase in the ubiquitination of the target protein. Off-target effects can also be assessed by examining changes in the ubiquitination of other proteins.

Table 1: Quantitative Analysis of Ubiquitination Sites on Target Protein X after Treatment with Conjugate 16 (100 nM for 4 hours)



Protein Name	Gene Name	UniProt Acc.	Site (K)	Peptide Sequence	Fold Change (Treated/ Vehicle)	p-value
Target Protein X	TPX	P12345	K121	AGFK(GG) LITESVC	15.4	0.001
Target Protein X	TPX	P12345	K256	VVLDSK(G G)QTIIR	12.1	0.003
Target Protein X	TPX	P12345	K310	YIK(GG)PL DEGTR	8.9	0.009
Ubiquitin- like	UBL1	Q67890	K48	TLTGK(GG)TITLEVEP SDTIENVK	1.2	0.85
Actin, cytoplasmi c	ACTB	P60709	K50	SYELPDG QVITIGNE RFRCPEA LFQPK(G G)	0.9	0.79

Data presented is for illustrative purposes only.

The results in Table 1 would indicate that Conjugate 16 specifically induces ubiquitination on its intended target, Protein X, at multiple lysine residues, confirming its mechanism of action. The lack of significant change in ubiquitination on other abundant proteins like Actin suggests specificity.

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